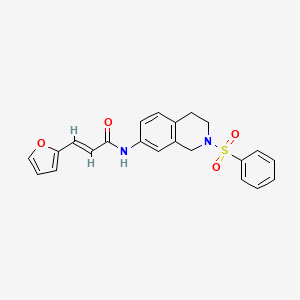

(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c25-22(11-10-20-5-4-14-28-20)23-19-9-8-17-12-13-24(16-18(17)15-19)29(26,27)21-6-2-1-3-7-21/h1-11,14-15H,12-13,16H2,(H,23,25)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQFKOOGMJQIBZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, referred to as compound 1331461-88-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H20N2O4S

- Molecular Weight : 408.5 g/mol

- CAS Number : 1331461-88-1

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. It is hypothesized that the compound may function as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing substrate access and altering metabolic pathways. Additionally, it may modulate signal transduction processes in cells, influencing various biological responses.

Enzyme Inhibition

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide exhibit enzyme inhibitory properties. For instance, studies have shown that related structures can inhibit specific enzymes involved in inflammatory pathways and cancer progression .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation. The presence of the furan and tetrahydroisoquinoline moieties is believed to enhance its biological activity against tumor cells .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition capabilities of (E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, researchers utilized various assays to assess its impact on specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The results demonstrated significant inhibition rates comparable to established inhibitors in the field .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that treatment with (E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment with the compound .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(c) 3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative lacking the acrylamide and sulfonamide groups but sharing aromatic and heterocyclic features.

- Application: Used as a monomer for polyimide synthesis, highlighting the role of halogen and aryl groups in polymer chemistry .

Mechanistic and Functional Insights

- Sulfonamide Group : Enhances solubility and binding to enzymatic pockets (e.g., carbonic anhydrase inhibitors). The phenylsulfonyl group in the target compound may improve metabolic stability compared to IIIa’s methoxybenzenesulfonamide .

- Acrylamide (α,β-unsaturated carbonyl) : Critical for covalent binding to cysteine residues in targets like kinases or inflammatory mediators. The furan-2-yl group may confer selectivity via π-π stacking .

- Tetrahydroisoquinoline vs. Dihydrobenzo[d][1,4]dioxin: The former is associated with opioid receptor modulation, while the latter (as in Compound 7) contributes to anti-inflammatory effects via NF-κB inhibition .

Q & A

Q. Q1. What are the standard synthetic routes for preparing (E)-3-(furan-2-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?

The synthesis typically involves coupling acrylamide derivatives with heterocyclic precursors. Key steps include:

- Acrylation : Reacting α-bromoacrylic acid with 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether or dichloromethane/methanol to isolate the product .

Q. Q2. How is the compound’s structure validated post-synthesis?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry (e.g., E-configuration via coupling constants J = 12–16 Hz for acrylamide protons) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ or [M+Na]⁺ peaks) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .

Advanced Synthetic Challenges

Q. Q3. How can reaction yields be optimized for structurally complex acrylamide derivatives?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) improve cross-coupling efficiency in multi-step syntheses .

- Green Chemistry : Solvent-free reactions or water-mediated protocols reduce environmental impact while maintaining >70% yields .

- Stoichiometric Control : Excess acryloyl chloride (1.2–1.5 eq.) ensures complete amidation of amino precursors .

Q. Q4. What strategies mitigate side reactions during synthesis?

- Inert Atmosphere : Reduces oxidation of thiophene/furan rings (critical for maintaining electronic properties) .

- Low-Temperature Conditions : Minimize Michael addition side reactions (e.g., <0°C during acryloyl chloride addition) .

Reactivity and Mechanistic Insights

Q. Q5. What reaction mechanisms dominate in acrylamide derivatives like this compound?

- Michael Addition : The α,β-unsaturated carbonyl group undergoes nucleophilic attacks by biological thiols (e.g., glutathione), forming covalent adducts that modulate enzyme activity .

- Electrophilic Aromatic Substitution : Furan/thiophene rings participate in halogenation or nitration under acidic conditions .

Q. Q6. How does stereochemistry influence reactivity?

- The E-configuration of the acrylamide moiety enhances planarity, promoting π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7. What in vitro assays are used to evaluate anticancer potential?

- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

- Apoptosis Markers : Western blotting for caspase-3/9 activation .

- Kinase Inhibition : ELISA-based screening for EGFR or VEGFR2 inhibition .

Q. Q8. How do structural modifications alter bioactivity?

- Phenylsulfonyl Group : Enhances solubility and hydrogen bonding with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) .

- Furan vs. Thiophene : Furan improves metabolic stability, while thiophene increases lipophilicity (logP ~3.5 vs. ~4.2) .

Data Contradictions and Reproducibility

Q. Q9. How to resolve discrepancies in reported biological activities?

- Batch Purity Analysis : Impurities >2% (e.g., unreacted starting materials) can skew IC₅₀ values. Use HPLC-MS to verify purity .

- Assay Variability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab variability .

Q. Q10. Why do similar compounds exhibit divergent reactivity in nucleophilic environments?

- Steric Effects : Bulky substituents (e.g., tetrahydroisoquinoline) hinder nucleophilic attacks at the β-carbon .

- Electronic Effects : Electron-withdrawing groups (e.g., phenylsulfonyl) increase electrophilicity of the acrylamide carbonyl .

Computational and Advanced Analytical Approaches

Q. Q11. What computational tools predict biological activity spectra?

- PASS Algorithm : Predicts anticancer, antimicrobial, and anti-inflammatory activity based on structural fingerprints .

- Molecular Docking (AutoDock Vina) : Models interactions with HDAC6 or PARP1 targets (docking scores <−8 kcal/mol indicate high affinity) .

Q. Q12. How is X-ray crystallography applied to confirm 3D conformation?

- Single-crystal X-ray diffraction resolves bond angles (e.g., C=C bond length ~1.34 Å) and non-covalent interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.